molecular formula C18H21N3O3 B5699349 N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide

Cat. No.: B5699349
M. Wt: 327.4 g/mol
InChI Key: MHLFOAHOQURLAM-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with 4-(diethylamino)-2-methylaniline. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be formed.

    Hydrolysis: The products are 2-methylbenzoic acid and 4-(diethylamino)-2-methylaniline.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)-2-methylphenyl]-2-nitrobenzamide
  • N-[4-(diethylamino)-2-methylphenyl]-4-nitrobenzamide
  • N-[4-(diethylamino)-2-methylphenyl]-2-chlorobenzamide

Uniqueness

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide is unique due to the presence of both diethylamino and nitro groups, which confer distinct electronic properties. This combination allows for specific interactions with biological targets and enhances its potential as a pharmacological agent.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-20(5-2)14-10-11-16(13(3)12-14)19-18(22)15-8-6-7-9-17(15)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLFOAHOQURLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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